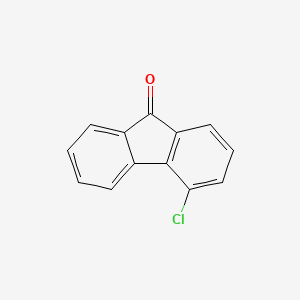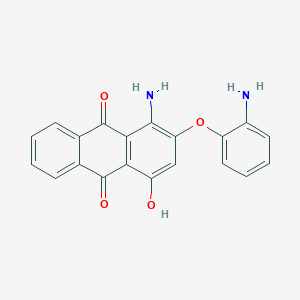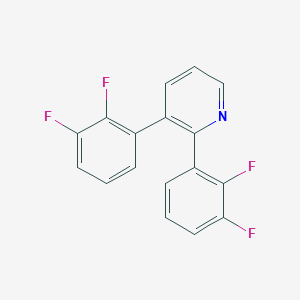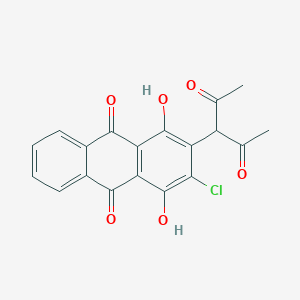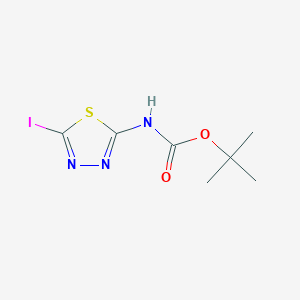
tert-Butyl (5-iodo-1,3,4-thiadiazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazole: is a five-membered heterocyclic ring that has garnered interest as a potential antitumor agent. Its bioactive properties stem from its structural similarity to pyrimidine, a key component of nucleic acids.
tert-Butyl (5-iodo-1,3,4-thiadiazol-2-yl)carbamate: is a derivative of 1,3,4-thiadiazole.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves introducing the tert-butyl group and the iodine substituent onto the thiadiazole ring. Specific synthetic routes may vary, but common methods include condensation reactions or cyclization of appropriate precursors.
Reaction Conditions: These reactions typically occur under mild conditions, using suitable reagents and solvents.
Industrial Production: While industrial-scale production methods are not widely reported, laboratory-scale synthesis provides valuable insights.
Chemical Reactions Analysis
Reactivity: tert-Butyl (5-iodo-1,3,4-thiadiazol-2-yl)carbamate can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, iodination may involve N-iodosuccinimide (NIS) in an organic solvent.
Major Products: The iodinated derivative itself is a significant product, but further functionalization can yield diverse compounds.
Scientific Research Applications
Chemistry: tert-Butyl (5-iodo-1,3,4-thiadiazol-2-yl)carbamate serves as a versatile building block for designing novel molecules with potential biological activities.
Biology: Researchers explore its effects on cellular processes, including DNA replication inhibition.
Medicine: Investigations focus on its anticancer properties and potential as a targeted therapy.
Industry: Applications may extend to materials science and drug development.
Mechanism of Action
Targets: The compound likely interacts with cellular components involved in DNA replication or other critical pathways.
Molecular Pathways: Further studies are needed to elucidate the precise mechanism.
Comparison with Similar Compounds
Uniqueness: tert-Butyl (5-iodo-1,3,4-thiadiazol-2-yl)carbamate’s iodine substitution and tert-butyl group distinguish it from other thiadiazole derivatives.
Similar Compounds: Other 1,3,4-thiadiazole derivatives, such as 1,2,4-thiadiazoles, exhibit varying properties and applications.
Properties
Molecular Formula |
C7H10IN3O2S |
|---|---|
Molecular Weight |
327.15 g/mol |
IUPAC Name |
tert-butyl N-(5-iodo-1,3,4-thiadiazol-2-yl)carbamate |
InChI |
InChI=1S/C7H10IN3O2S/c1-7(2,3)13-6(12)9-5-11-10-4(8)14-5/h1-3H3,(H,9,11,12) |
InChI Key |
VDFFLPYBVJVPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=C(S1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13139283.png)

![(6S,8S,9S,10R,13R,14S,17R)-6-Hydroxy-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13139295.png)
![5'-Acetyl-6'-methyl-2'-(methylsulfanyl)[3,4'-bipyridine]-3'-carbonitrile](/img/structure/B13139300.png)
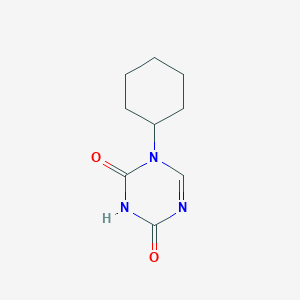

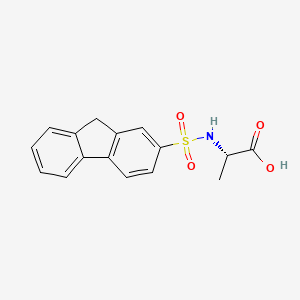
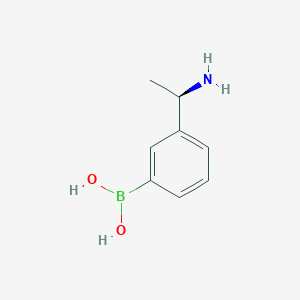
![(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioic acid](/img/structure/B13139337.png)
![[3-Acetyl-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13139339.png)
